N-Methyl Duloxetine-naphthyl-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Duloxetine-naphthyl-d7 is a deuterated analog of N-Methyl Duloxetine, a compound used primarily in research settings. The deuterium labeling (d7) is used to trace the compound in various biochemical and pharmacological studies. The molecular formula of this compound is C19H14D7NOS, and it has a molecular weight of 318.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Duloxetine-naphthyl-d7 involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Naphthyl-d7 Intermediate: This involves the deuteration of naphthalene to obtain the naphthyl-d7 intermediate.
Coupling Reaction: The naphthyl-d7 intermediate is then coupled with a thiophene derivative under specific conditions to form the desired product.
Methylation: The final step involves the methylation of the amine group to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of naphthalene.
Automated Coupling Reactions: Use of automated systems to perform the coupling reactions efficiently.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl Duloxetine-naphthyl-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to study the behavior of the compound under different redox conditions.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered redox states.
Substitution Products: Halogenated and other substituted derivatives.
Scientific Research Applications
N-Methyl Duloxetine-naphthyl-d7 is used extensively in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methyl Duloxetine-naphthyl-d7 involves its interaction with specific molecular targets. It is a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and a weak inhibitor of dopamine reuptake. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound does not significantly interact with other receptors such as muscarinic cholinergic, histaminergic, or adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Duloxetine: A non-deuterated analog used as an antidepressant.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic effects.
Escitalopram: A selective serotonin reuptake inhibitor with different pharmacological properties
Uniqueness
N-Methyl Duloxetine-naphthyl-d7 is unique due to its deuterium labeling, which allows for precise tracing in biochemical studies. This labeling provides insights into the metabolic pathways and pharmacokinetics of the compound, making it a valuable tool in research .
Properties
Molecular Formula |
C19H21NOS |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/i3D,4D,5D,7D,8D,9D,10D |
InChI Key |
JFTURWWGPMTABQ-DDDCEERRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.